1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Overview
Description
1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic organic compound that contains both pyrrole and benzothiazole units in its structure. It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C11H10N4OS. It has a molecular weight of 246.29 . The IUPAC name is 1-amino-4-(1,3-benzothiazol-2-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. The storage temperature is at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been focusing on synthesizing novel compounds utilizing "1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one" as a precursor or a component. For example, the synthesis of new 1-amino- and 1,2-diaminopyrrole derivatives has been achieved by reacting conjugated azoalkenes with ketones and cyanides containing methylene groups activated by a benzothiazol-2-yl group. This process has been used to obtain high-yield heterocycles, indicating the compound's utility in generating structurally diverse molecules with potential biological activities (Attanasi et al., 1993).
Photochemical Studies
The photochemical behavior of compounds containing the benzothiazol-2-yl group has been studied, revealing interesting properties such as photoisomerization. These studies contribute to understanding how structural modifications influence the photochemical properties of organic molecules, potentially leading to applications in materials science and photopharmacology (Ikegami & Arai, 2002).
Antimicrobial and Antifungal Applications
The derivative's structural framework has been explored for antimicrobial and antifungal applications. For instance, the synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activity. This suggests the potential of "1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one" derivatives as lead compounds for developing new antibacterial and antitubercular agents (Sayed et al., 2006).
Fungicidal Activity
Further extending its utility, derivatives of "1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one" have been synthesized and evaluated for their fungicidal activity against various fungi. The structural modification and synthesis of these derivatives have led to compounds that exhibit significant fungicidal properties, suggesting their potential use in agricultural applications (Siddiqui et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-amino-4-(1,3-benzothiazol-2-yl)-5-imino-2H-pyrrol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c12-10-9(7(16)5-15(10)13)11-14-6-3-1-2-4-8(6)17-11/h1-4,12,16H,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRLKZCTCBYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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